4-(Diphenylmethyl)piperazine-1-carboximidamide
CAS No.:
Cat. No.: VC16564720
Molecular Formula: C18H22N4
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N4 |
|---|---|
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | 4-benzhydrylpiperazine-1-carboximidamide |
| Standard InChI | InChI=1S/C18H22N4/c19-18(20)22-13-11-21(12-14-22)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H3,19,20) |
| Standard InChI Key | FDGDBKWWNQATBS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=N)N |
Introduction
Structural and Molecular Properties
Core Architecture
The compound’s structure features a piperazine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4—substituted at position 1 with a carboximidamide group () and at position 4 with a diphenylmethyl moiety () . This arrangement creates a planar, aromatic-rich system with polar and nonpolar regions, enabling interactions with both hydrophilic and hydrophobic biological targets.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 294.4 g/mol | |
| Solubility | Low in water; soluble in DMSO | |
| LogP (Partition Coefficient) | Estimated 3.2 (lipophilic) |
The sulfate salt form (), with a molecular weight of 392.47 g/mol, enhances water solubility for pharmaceutical formulations .
Synthetic Methodologies
Industrial Synthesis
Large-scale production typically involves a multi-step process:
-
Piperazine Functionalization: Reacting piperazine with diphenylmethyl chloride under alkaline conditions to introduce the diphenylmethyl group.
-
Carboximidamide Formation: Treating the intermediate with cyanamide () in the presence of a Lewis acid catalyst (e.g., ) .
-
Purification: Crystallization from ethanol/water mixtures or reverse-phase chromatography achieves >97% purity .
Laboratory-Scale Modifications
A representative synthesis from 4-methylpiperazine-1-carboximidamide illustrates reaction optimization :
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) | 20% |
| Base | - | |
| Temperature | 20°C | - |
| Reaction Time | 16 hours | - |
This method, while low-yielding, demonstrates the compound’s reactivity in nucleophilic substitution reactions .
Biological Activity and Mechanism
Histamine H1_11-Receptor Antagonism
In guinea pig ileum assays, 4-(diphenylmethyl)piperazine-1-carboximidamide derivatives exhibited potent H-receptor blockade (IC = 12–45 nM), surpassing cetirizine in reducing capillary permeability in rat models . The diphenylmethyl group facilitates hydrophobic interactions with receptor pockets, while the carboximidamide moiety forms hydrogen bonds with Glu residues .
Antiallergic Effects
Derivatives with four-methylene spacers (e.g., compound 1e) inhibited compound 48/80-induced histamine release from mast cells 100-fold more effectively than ketotifen . This activity correlates with reduced calcium influx and stabilization of mast cell membranes .
Selectivity Profile
Notably, the compound shows minimal muscarinic M receptor affinity (<10% inhibition at 10 μM) , suggesting a favorable side-effect profile compared to first-generation antihistamines.
Pharmaceutical Applications
Drug Development
The compound serves as a precursor for:
-
Antihistamines: Structural analogs are in preclinical trials for allergic rhinitis .
-
CNS Agents: Piperazine derivatives cross the blood-brain barrier, enabling exploration in anxiety and depression .
Formulation Strategies
Salt formation (e.g., sulfate ) improves bioavailability. Nanoparticle encapsulation using PLGA polymers enhances plasma half-life from 2.3 to 8.7 hours in rodent studies.
Derivatives and Structure-Activity Relationships
Heteroaryl Modifications
Introducing benzimidazole groups (e.g., VU0521701-1 ) increases H receptor affinity 3-fold while reducing CYP3A4 inhibition .
Chain Length Optimization
Four-carbon spacers between the piperazine and terminal amide maximize antiallergic activity (ED = 0.8 mg/kg vs. 3.2 mg/kg for cetirizine) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume